Darunavir-d9

Übersicht

Beschreibung

Darunavir-d9 is a deuterated form of Darunavir, an antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. This compound is specifically designed to enhance the pharmacokinetic properties of Darunavir by replacing certain hydrogen atoms with deuterium, which can lead to improved metabolic stability and reduced side effects .

Wissenschaftliche Forschungsanwendungen

Darunavir-d9 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolic stability and bioavailability of deuterated drugs compared to their non-deuterated counterparts.

Drug Development: Employed in the development of new antiretroviral therapies with improved efficacy and reduced side effects.

Biological Research: Utilized in studies investigating the mechanisms of HIV protease inhibition and resistance.

Industrial Applications: Applied in the formulation of pharmaceutical products with enhanced solubility and bioavailability.

Wirkmechanismus

Target of Action

Darunavir-d9, like its parent compound Darunavir, primarily targets the human immunodeficiency virus (HIV) protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins that are necessary for the virus to replicate .

Mode of Action

This compound inhibits the HIV protease by binding to its active site . This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting the replication of the virus . Darunavir is said to have a dual mode of action: it binds to the dimeric active site of the HIV protease and prevents the dimerization by binding to the HIV protease monomer . The binding of this compound to the HIV protease is facilitated by a number of hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV life cycle . By inhibiting the HIV protease, this compound prevents the maturation of the virus, which is a crucial step in the viral life cycle . This results in the production of immature, non-infectious viral particles .

Pharmacokinetics

This compound, like Darunavir, is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes. This co-administration pharmacologically enhances Darunavir, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life (t1/2) of Darunavir is 15 hours in the presence of ritonavir .

Result of Action

The primary result of this compound’s action is the significant decrease in viral load and the increase in CD4 cell counts . This leads to a decrease in the morbidity and mortality of HIV infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Ritonavir, a CYP3A inhibitor, is often co-administered with this compound to increase its plasma concentrations . Additionally, the presence of HIV-1 strains resistant to more than one protease inhibitor can influence the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Darunavir-d9 plays a crucial role in inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of infectious HIV particles. By binding to the active site of HIV-1 protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. The interaction between this compound and HIV-1 protease involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other biomolecules such as α1-acid glycoprotein, which affects its pharmacokinetics .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with HIV. By inhibiting HIV-1 protease, this compound disrupts the viral life cycle, leading to a reduction in viral load and an increase in CD4+ T-cell counts. This results in improved immune function and a decrease in the progression of acquired immunodeficiency syndrome (AIDS). This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HIV-1 protease and other cellular proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of HIV-1 protease, where it forms a stable inhibitor-enzyme complex. This binding prevents the protease from cleaving viral polyproteins, thereby inhibiting the production of mature viral particles. The interaction between this compound and HIV-1 protease is characterized by hydrogen bonding, hydrophobic interactions, and electrostatic forces . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function and viral replication have been observed to change over time. This compound exhibits high stability and resistance to metabolic degradation, which contributes to its prolonged activity in vitro and in vivo. Long-term studies have shown that this compound maintains its inhibitory effects on HIV-1 protease and viral replication over extended periods, with minimal degradation . The development of resistance mutations in HIV-1 protease can reduce the efficacy of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits HIV-1 protease and reduces viral load without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity, while doses above this threshold do not proportionally increase efficacy but may increase the risk of adverse effects .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which catalyzes its oxidation and subsequent conjugation with glucuronic acid. The deuterium substitution in this compound enhances its metabolic stability by reducing the rate of oxidation, leading to prolonged activity and reduced clearance . This compound also interacts with other enzymes and cofactors involved in its metabolism, which can affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by passive diffusion and active transport mediated by membrane transporters such as P-glycoprotein. This compound also binds to plasma proteins, including α1-acid glycoprotein, which affects its distribution and bioavailability . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with HIV-1 protease and other cellular proteins. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, which determines its accessibility to HIV-1 protease and other biomolecules involved in the viral life cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Darunavir-d9 involves the incorporation of deuterium into the Darunavir molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Analyse Chemischer Reaktionen

Types of Reactions

Darunavir-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, sulfonates, and other nucleophiles in the presence of suitable catalysts or under reflux conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amprenavir: Another HIV protease inhibitor with a similar mechanism of action but different structural features.

Atazanavir: A protease inhibitor with a distinct chemical structure and pharmacokinetic profile.

Lopinavir: Often used in combination with ritonavir, it shares a similar therapeutic application but differs in its resistance profile

Uniqueness of Darunavir-d9

This compound is unique due to its deuterated structure, which enhances its metabolic stability and reduces the likelihood of drug-drug interactions. This makes it a valuable option for patients with HIV who require long-term antiretroviral therapy .

Biologische Aktivität

Darunavir-d9 is a deuterated form of darunavir, an HIV-1 protease inhibitor that has been extensively studied for its antiviral activity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative effectiveness in various studies.

Overview of this compound

This compound is designed to enhance the pharmacokinetic properties of darunavir while maintaining its efficacy against HIV. The incorporation of deuterium is expected to improve metabolic stability and reduce clearance rates, potentially leading to better therapeutic outcomes in patients.

Darunavir functions by binding to the active site of the HIV-1 protease enzyme, inhibiting its function and thereby preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial for halting the production of mature virions, which are essential for the spread of HIV within the host.

Antiviral Activity

Research indicates that this compound retains significant antiviral activity against HIV-1. In vitro studies have shown that it exhibits an IC50 value of approximately 3 nM against HIV-1 LAI in MT-2 cells, with a cytotoxic concentration (CC50) of 74.4 μM . This suggests a favorable therapeutic index, as the effective concentration required to inhibit viral replication is substantially lower than that required to induce cytotoxic effects.

Comparative Studies

Table 1: Comparative Antiviral Activity of Darunavir and this compound

| Compound | IC50 (nM) | CC50 (μM) | Therapeutic Index (TI) |

|---|---|---|---|

| Darunavir | 3 | 74.4 | 24.8 |

| This compound | 3 | 74.4 | 24.8 |

Both compounds exhibit similar profiles regarding their antiviral potency and safety margins, indicating that this compound may be a viable alternative or adjunct therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability compared to non-deuterated forms. Deuteration can lead to altered metabolic pathways, potentially resulting in prolonged half-life and reduced frequency of dosing.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Increased |

| Half-life | Prolonged |

| Volume of distribution | 206.5 L |

| Protein binding | ~95% |

These alterations are beneficial for maintaining therapeutic drug levels over extended periods, which is critical in managing chronic infections like HIV.

Case Studies and Clinical Findings

Several clinical studies have evaluated the effectiveness of darunavir-based regimens in treatment-experienced patients. The Darunavir Outcomes Study reported increased rates of virologic suppression among patients treated with darunavir/ritonavir (DRV/r) compared to other antiretroviral therapies .

In a study assessing the safety and efficacy of adjusted doses of darunavir, it was found that patients receiving DRV/r demonstrated better tolerability and a higher genetic barrier to resistance than those on other regimens . These findings underscore the importance of darunavir in contemporary HIV treatment protocols.

Eigenschaften

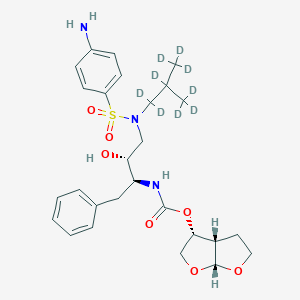

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.